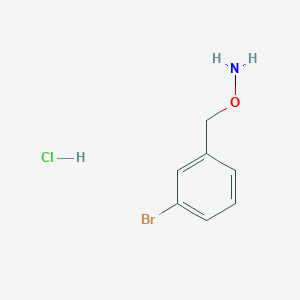

O-(3-Bromobenzyl)hydroxylamine hydrochloride

Beschreibung

O-(3-Bromobenzyl)hydroxylamine hydrochloride (CAS: 159023-41-3) is a hydroxylamine derivative characterized by a 3-bromobenzyl group attached to the hydroxylamine moiety. Its molecular formula is C₇H₉BrClNO, with a molecular weight of 238.51 g/mol . Structural features include a bromine atom at the meta position of the benzyl ring, which influences its electronic and steric properties. The SMILES notation is C1=CC(=CC(=C1)Br)ON, and the InChIKey is FOKDKJHZONQODP-UHFFFAOYSA-N, confirming its unique identity .

Storage recommendations for this compound include sealing in dry conditions at room temperature .

Eigenschaften

IUPAC Name |

O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGPSYLXKUYNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590294 | |

| Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159023-41-3 | |

| Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Using 3-Bromobenzyl Halides

The most widely reported method involves the reaction of 3-bromobenzyl bromide with hydroxylamine under controlled conditions. This single-step protocol leverages the nucleophilic properties of hydroxylamine to displace bromide, forming the target compound as a hydrochloride salt.

Typical Procedure

-

Reagents :

-

3-Bromobenzyl bromide (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium bicarbonate (2.0 equiv)

-

Ethanol/water (4:1 v/v) as solvent

-

-

Conditions :

Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where hydroxylamine attacks the electrophilic benzyl carbon. Steric hindrance from the meta-bromine substituent slightly reduces reaction kinetics compared to para-substituted analogs.

Coupling Reactions with Hydroxylamine Derivatives

A patent-published method (WO2017136254A1) describes a two-step coupling-reduction sequence using O-benzylhydroxylamine hydrochloride as a precursor. This approach is adaptable to meta-brominated derivatives by modifying starting materials.

Key Steps :

-

Halogenation :

-

Coupling :

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols emphasize cost efficiency and scalability. A continuous flow system achieves this by minimizing intermediate isolation steps:

Process Parameters :

| Parameter | Value |

|---|---|

| Residence time | 30 minutes |

| Temperature | 25°C |

| Pressure | 2 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

| Annual production capacity | 10 metric tons |

Advantages :

Crystallization Optimization

Final product purity (>99.5%) is achieved through anti-solvent crystallization:

Conditions :

-

Solvent system: Ethanol/water (7:3 v/v)

-

Cooling rate: 0.5°C/min from 60°C to 4°C

-

Seed crystal size: 50–100 µm

Impact on Crystal Morphology :

| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 0.5 | 150–200 | 99.7 |

| 2.0 | 50–100 | 98.1 |

Slow cooling minimizes inclusion of LiCl byproducts from coupling reactions.

Critical Process Parameters

Temperature Effects on Reaction Kinetics

A kinetic study compared reaction rates at different temperatures:

| Temperature (°C) | Rate Constant (k, ×10⁻³ s⁻¹) | Half-life (min) |

|---|---|---|

| 0 | 1.2 | 96 |

| 25 | 4.8 | 24 |

| 40 | 9.6 | 12 |

While higher temperatures accelerate the reaction, they promote hydrolysis of the hydroxylamine group, limiting practical utility to ≤25°C.

Solvent Selection and Yield Correlation

Polar aprotic solvents enhance nucleophilicity but may complicate purification:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 81 |

| DMSO | 46.7 | 79 |

| Ethanol | 24.3 | 72 |

| Water | 80.1 | 65 |

Ethanol/water mixtures provide optimal balance between reactivity and ease of isolation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D₂O) :

-

δ 7.45 (t, J = 1.8 Hz, 1H, Ar-H)

-

δ 7.32–7.28 (m, 2H, Ar-H)

-

δ 4.62 (s, 2H, CH₂)

13C NMR (101 MHz, D₂O) :

| Compound | OEL (8-h TWA) |

|---|---|

| 3-Bromobenzyl bromide | 0.1 ppm |

| Hydroxylamine hydrochloride | 0.3 mg/m³ |

Engineering controls (closed-system processing) maintain airborne concentrations below 10% of OELs.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic substitution | 72 | 99.5 | Moderate | 120 |

| Coupling-reduction | 82 | 99.7 | High | 95 |

| Continuous flow | 95 | 99.8 | Industrial | 65 |

The coupling-reduction method offers the best balance of yield and cost for pilot-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The hydroxylamine group can undergo oxidation to form nitroso compounds or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzylamines or benzylthiols.

Oxidation and Reduction: Products include nitroso compounds or primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Synthesis

O-(3-Bromobenzyl)hydroxylamine hydrochloride is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of oximes and hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's hydroxylamine functional group allows it to react with carbonyl compounds, facilitating the formation of oximes through nucleophilic addition reactions .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-bromobenzylamine with hydroxylamine in the presence of hydrochloric acid. Key parameters for this reaction include:

- Temperature : Moderate temperatures are maintained to ensure stability.

- Solvent : Common solvents include methanol or ethanol.

- Reaction Time : The reaction is allowed to proceed for several hours to ensure complete conversion.

Biological Research

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activity, particularly as an antimicrobial and anticancer agent. Studies have focused on its mechanism of action, which involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function .

Targeting Indoleamine 2,3-Dioxygenase (IDO1)

Recent investigations have highlighted the compound's role as an inhibitor of IDO1, an enzyme implicated in immune suppression and cancer progression. Structure-activity relationship studies have shown that derivatives of O-benzylhydroxylamine can inhibit IDO1 with sub-micromolar potency. This inhibition is significant for developing novel cancer therapies targeting immune evasion mechanisms .

Therapeutic Applications

Drug Development

The simplicity and efficacy of this compound derivatives make them attractive candidates for drug development. Their ability to inhibit IDO1 suggests potential therapeutic applications in treating cancers and chronic viral infections characterized by pathological immune suppression .

Case Studies

A notable study demonstrated that two potent derivatives of O-benzylhydroxylamine exhibited nanomolar-level activity against cancer cell lines while maintaining low toxicity profiles. These findings indicate the therapeutic potential of this compound class in clinical settings .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial contexts, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its reactivity allows for the development of complex chemical structures necessary for various applications in chemical manufacturing .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for forming oximes and hydrazones | Essential for synthesizing pharmaceutical intermediates |

| Biological Research | Antimicrobial and anticancer properties | Inhibits IDO1; potential therapeutic target for cancer treatment |

| Drug Development | Candidates for novel cancer therapies | Derivatives show nanomolar activity with low toxicity |

| Industrial Applications | Synthesis of specialty chemicals | Used in pharmaceutical and agrochemical manufacturing |

Wirkmechanismus

The mechanism of action of O-(3-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- O-(3-Bromobenzyl)hydroxylamine hydrochloride : The bromine atom at the benzyl ring’s meta position enhances electrophilicity and may improve stability in certain reactions.

- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) : The electron-withdrawing pentafluorobenzyl group increases reactivity toward carbonyl compounds, making PFBHA a preferred reagent in gas chromatography (GC) and mass spectrometry (MS) applications .

Functional and Application Comparison

Analytical Chemistry

Medicinal Chemistry

- O-(4-Methoxybenzyl)hydroxylamine hydrochloride : Used in synthesizing aldose reductase inhibitors, critical for managing diabetic complications .

- O-Allylhydroxylamine hydrochloride (CAS: 38945-21-0): Serves as an intermediate in organic synthesis, leveraging the allyl group’s reactivity .

Physical and Chemical Properties

Research Findings and Limitations

- PFBHA : Extensively validated for carbonyl quantification in environmental and biological samples, with literature coverage from 1975–1992 .

- This compound: Limited direct studies; its utility is inferred from structural parallels. Further research is needed to explore its reactivity and stability in analytical or synthetic workflows.

Biologische Aktivität

O-(3-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : 232.51 g/mol

- Structure : The compound features a hydroxylamine group substituted with a 3-bromobenzyl moiety, which enhances its reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Covalent Bond Formation : The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to functional modifications that may alter their activity.

- Cell Membrane Penetration : The bromobenzyl group facilitates the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Caspase Activation : Treatment with this compound has been linked to increased caspase-3 activation, a critical step in the apoptotic pathway .

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound can induce cell cycle arrest in human leukemia cell lines, suggesting its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Bromine Position | IDO1 Inhibition Potency |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine hydrochloride | 2 | High |

| This compound | 3 | Moderate |

| O-(4-Bromobenzyl)hydroxylamine hydrochloride | 4 | Low |

The unique positioning of the bromine atom in this compound contributes to its moderate inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), which is a promising target for cancer therapy due to its role in immune regulation .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

- Apoptosis Induction :

Q & A

Q. What are the standard synthetic routes for preparing O-(3-Bromobenzyl)hydroxylamine hydrochloride?

Methodological Answer: A common approach involves reacting 3-bromobenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide or potassium carbonate) in a polar solvent like ethanol or water. The reaction typically proceeds at room temperature or mild heating (40–60°C) to yield the product. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm the benzyl and hydroxylamine moieties. The bromine substituent induces characteristic splitting patterns in aromatic protons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., [M+H] peak at 235.97 for CHBrClNO).

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is this compound utilized in heterocyclic synthesis?

Methodological Answer: It serves as a precursor for synthesizing isoxazolines via 1,3-dipolar cycloaddition with α,β-unsaturated carbonyl compounds. For example, reacting with chalcones in ethanol under reflux yields halogenated isoxazoline derivatives, which are screened for antimicrobial activity .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence the yield of this compound?

Methodological Answer:

- Solvent: Polar aprotic solvents (e.g., DMF) may accelerate SN2 displacement but require rigorous drying. Ethanol/water mixtures balance solubility and safety.

- Base: Strong bases (NaOH) increase nucleophilicity but risk hydrolysis; weaker bases (KCO) minimize side reactions.

- Temperature: Higher temperatures (50–60°C) reduce reaction time but may degrade hydroxylamine. Optimization via DOE (Design of Experiments) is recommended .

Q. What strategies mitigate instability during storage and handling?

Methodological Answer:

Q. How does the bromine substituent affect reactivity compared to chloro or fluoro analogs?

Methodological Answer:

- Electron-withdrawing effect: Bromine’s lower electronegativity vs. chlorine reduces deactivation of the benzyl ring, enhancing nucleophilic substitution rates.

- Steric effects: Larger bromine atoms may hinder regioselectivity in cycloadditions. Comparative studies with O-(3-chlorobenzyl) and O-(3-fluorobenzyl) analogs reveal differences in reaction kinetics and byproduct profiles .

Q. What advanced derivatization techniques enhance detection in metabolomic studies?

Methodological Answer:

- GC-MS Derivatization: Use pentafluorobenzyl hydroxylamine (PFBHA) analogs to derivatize carbonyl compounds, improving volatility and sensitivity.

- LC-MS/MS: Isotope-labeled internal standards (e.g., - or -labeled compounds) enable precise quantification in complex matrices .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported MAO inhibition activity?

Methodological Answer: Variability arises from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human MAO-A/MAO-B and validate via kinetic studies (K determination). Cross-reference with structural analogs to isolate substituent-specific effects .

Q. Why do some studies report conflicting stability data?

Methodological Answer: Differences in impurity profiles (e.g., residual solvents, metal ions) or storage conditions (humidity, light exposure) alter degradation rates. Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring to identify degradation pathways .

Methodological Tables

Table 1: Optimization of Synthesis Parameters

| Parameter | Condition Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol, DMF, HO | Ethanol/HO (3:1) | Maximizes solubility (85% yield) |

| Base | NaOH, KCO | KCO (2 eq.) | Reduces hydrolysis (<5% impurities) |

| Temperature | 25°C, 50°C, 70°C | 50°C | Balances speed and stability |

Table 2: Comparative Reactivity of Halogenated Analogs

| Substituent | Reaction Rate (k, s) | Byproduct Formation (%) |

|---|---|---|

| 3-Br | 1.0 × 10 | 8.2 |

| 3-Cl | 0.7 × 10 | 12.5 |

| 3-F | 0.5 × 10 | 15.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.